Methyl 4-butylbenzoate

Description

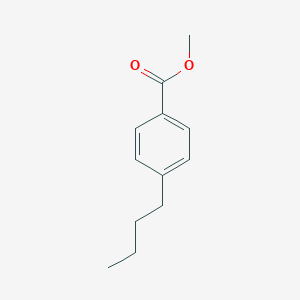

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRYQLPELPLPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066637 | |

| Record name | Benzoic acid, 4-butyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-69-8 | |

| Record name | Benzoic acid, 4-butyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20651-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-butyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-butyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-butyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-butylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-n-Butylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes and Physicochemical Properties

Methyl 4-n-butylbenzoate is an aromatic ester characterized by a benzene ring substituted with a methyl ester group and a normal-butyl group at the para position. This structure imparts a unique combination of lipophilicity from the butyl chain and the chemical reactivity associated with the benzoate moiety.

Chemical Structure and Identification

-

IUPAC Name: methyl 4-butylbenzoate

-

CAS Number: 20651-69-8

-

Molecular Formula: C₁₂H₁₆O₂

-

Molecular Weight: 192.25 g/mol

-

SMILES: CCCCC1=CC=C(C=C1)C(=O)OC

-

InChIKey: XJRYQLPELPLPHZ-UHFFFAOYSA-N

Physicochemical Data

A thorough understanding of the physical properties of methyl 4-n-butylbenzoate is paramount for its application in synthesis and formulation. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| Appearance | Colorless oil | [1] |

| Boiling Point | 274.40 °C (estimated at 760 mmHg) | [2] |

| Flash Point | 121.20 °C (estimated) | [2] |

| Solubility | Water: 24.74 mg/L at 25 °C (estimated) | [2] |

| LogP (o/w) | 4.250 (estimated) | [2] |

Note: Some physical properties are estimated due to the limited availability of experimentally determined data for this specific isomer.

Synthesis of Methyl 4-n-Butylbenzoate: A Practical Approach

The most common and industrially scalable method for the synthesis of methyl 4-n-butylbenzoate is the Fischer esterification of 4-n-butylbenzoic acid with methanol, catalyzed by a strong acid.

Fischer Esterification: Mechanism and Protocol

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] The reaction equilibrium is typically driven towards the product by using an excess of the alcohol and/or by removing water as it is formed.

Caption: Generalized workflow of the Fischer-Speier esterification.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-n-butylbenzoic acid (1 equivalent).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[1]

Spectroscopic Characterization: The Molecular Fingerprint

Accurate structural elucidation and purity assessment of methyl 4-n-butylbenzoate rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals for the aromatic and aliphatic protons.

-

δ 7.94 (d, J = 8.1 Hz, 2H): These are the two aromatic protons ortho to the electron-withdrawing ester group.[1]

-

δ 7.23 (d, J = 8.0 Hz, 2H): These are the two aromatic protons meta to the ester group and ortho to the butyl group.[1]

-

δ 3.89 (s, 3H): This singlet corresponds to the three protons of the methyl ester group.[1]

-

δ 2.66 (t, J = 7.7 Hz, 2H): This triplet is assigned to the benzylic protons of the butyl chain (-CH₂-Ar).

-

δ 1.61 (quint, J = 7.6 Hz, 2H): This quintet represents the protons on the second carbon of the butyl chain (-CH₂-CH₂-Ar).

-

δ 1.37 (sext, J = 7.5 Hz, 2H): This sextet corresponds to the protons on the third carbon of the butyl chain (-CH₂-CH₃).

-

δ 0.93 (t, J = 7.4 Hz, 3H): This triplet is characteristic of the terminal methyl group of the butyl chain.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

δ 167.1: Carbonyl carbon of the ester.

-

δ 148.7: Aromatic quaternary carbon attached to the butyl group.

-

δ 129.6: Aromatic carbons ortho to the ester group.

-

δ 128.3: Aromatic carbons meta to the ester group.

-

δ 127.9: Aromatic quaternary carbon attached to the ester group.

-

δ 52.1: Methyl carbon of the ester.

-

δ 35.8: Benzylic carbon of the butyl chain.

-

δ 33.3: Second carbon of the butyl chain.

-

δ 22.3: Third carbon of the butyl chain.

-

δ 13.9: Terminal methyl carbon of the butyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of methyl 4-n-butylbenzoate displays characteristic absorption bands that confirm the presence of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2958, 2931, 2872 | Medium-Strong | C-H stretching (aliphatic) |

| ~1722 | Strong | C=O stretching (ester) |

| ~1612, 1512 | Medium | C=C stretching (aromatic) |

| ~1278, 1109 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methyl 4-n-butylbenzoate would be expected to show a molecular ion peak [M]⁺ at m/z = 192. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 161, and further fragmentation of the butyl chain. A prominent peak at m/z = 149, corresponding to the p-butylbenzoyl cation, is also anticipated.

Reactivity and Stability

Methyl 4-n-butylbenzoate is a stable compound under standard laboratory conditions. Its reactivity is primarily centered around the ester functional group.

-

Hydrolysis: The ester can be hydrolyzed back to 4-n-butylbenzoic acid and methanol under either acidic or basic conditions. Basic hydrolysis (saponification) is irreversible and proceeds to completion.

-

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

-

Reduction: The ester can be reduced to the corresponding alcohol (4-n-butylphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Grignard Reaction: Reaction with Grignard reagents will lead to the formation of tertiary alcohols.

Applications in Drug Development and Organic Synthesis

While specific applications of methyl 4-n-butylbenzoate in drug development are not extensively documented, its structural motifs are relevant. Benzoate esters are common in medicinal chemistry, often serving as prodrugs to improve the bioavailability of a parent carboxylic acid. The n-butyl group can enhance lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

As a versatile intermediate, methyl 4-n-butylbenzoate can be a starting material for the synthesis of more complex molecules. The aromatic ring can undergo electrophilic substitution reactions, and the ester functionality provides a handle for a variety of chemical transformations.

Conclusion

Methyl 4-n-butylbenzoate is a valuable chemical intermediate with well-defined spectroscopic and physicochemical properties. Its synthesis via Fischer esterification is a robust and scalable process. A thorough understanding of its reactivity and spectral characteristics is essential for its effective use in organic synthesis and for the potential development of novel compounds in the pharmaceutical and other chemical industries.

References

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-Butylbenzoate

Introduction: The Significance of Methyl 4-Butylbenzoate

Methyl 4-butylbenzoate is an aromatic ester that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a para-substituted butyl group on a benzoate framework, imparts specific lipophilic characteristics that are leveraged in the development of pharmaceuticals, fragrances, and liquid crystals. A thorough understanding of its synthesis is paramount for researchers and professionals in drug development and materials science, where precise molecular architecture is key to functional efficacy. This guide provides an in-depth exploration of the primary synthetic pathway to methyl 4-butylbenzoate, focusing on the underlying chemical principles, a detailed experimental protocol, and critical considerations for its purification and characterization.

The Cornerstone of Synthesis: Fischer-Speier Esterification

The most direct and widely employed method for the synthesis of methyl 4-butylbenzoate is the Fischer-Speier esterification. This classic reaction involves the acid-catalyzed condensation of a carboxylic acid, in this case, 4-butylbenzoic acid, with an alcohol, methanol.[1] The reaction is a reversible process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[2] This is typically accomplished by using a large excess of the alcohol (methanol), which also serves as the solvent, or by the removal of water as it is formed.[2]

Reaction Mechanism: A Step-by-Step Look

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol. The generally accepted mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by a molecule of methanol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.

The presence of the bulky butyl group at the para position of the benzoic acid does not significantly hinder the esterification reaction, as the reaction center at the carboxyl group is sufficiently remote from the alkyl substituent.

Caption: Simplified mechanism of the acid-catalyzed esterification.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of methyl 4-butylbenzoate is based on established procedures for Fischer esterification of similar benzoic acid derivatives.[1][4] Adherence to these steps is critical for achieving a high yield and purity of the final product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Butylbenzoic Acid | 178.23 | 10.0 g | 0.056 |

| Methanol | 32.04 | 100 mL | ~2.47 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 3.0 mL | ~0.055 |

| Diethyl Ether | 74.12 | 150 mL | - |

| 5% Sodium Bicarbonate Solution | - | 100 mL | - |

| Saturated Sodium Chloride Solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 5-10 g | - |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g of 4-butylbenzoic acid and 100 mL of methanol.

-

Acid Catalyst Addition: While stirring, carefully add 3.0 mL of concentrated sulfuric acid to the mixture. Caution: This addition is exothermic and should be done slowly.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 500 mL separatory funnel containing 200 mL of cold water.

-

Extract the aqueous mixture with three 50 mL portions of diethyl ether.

-

Combine the organic extracts in the separatory funnel.

-

-

Neutralization and Washing:

-

Wash the combined organic layer with 50 mL of water.

-

Carefully wash the organic layer with two 50 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.

-

Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove residual water.

-

-

Drying and Solvent Removal:

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Decant or filter the dried solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield the crude methyl 4-butylbenzoate.

-

Caption: Experimental workflow for the synthesis of methyl 4-butylbenzoate.

Purification and Characterization

The crude product obtained after solvent removal can be purified by vacuum distillation to obtain methyl 4-butylbenzoate as a clear, colorless liquid.

-

Expected Boiling Point: Approximately 122-124 °C at 9 mmHg.[5]

-

Expected Yield: Yields for Fischer esterifications of similar substrates are typically in the range of 75-95%, contingent on the efficiency of the work-up and purification steps.[5]

Spectroscopic Characterization

The identity and purity of the synthesized methyl 4-butylbenzoate should be confirmed by spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show a triplet for the terminal methyl group of the butyl chain, multiplets for the two methylene groups of the butyl chain, a triplet for the methylene group attached to the aromatic ring, two doublets in the aromatic region, and a singlet for the methyl ester group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum should display distinct signals for the carbonyl carbon of the ester, the four unique carbons of the aromatic ring, and the four carbons of the butyl group, as well as the methyl carbon of the ester.

IR (Infrared) Spectroscopy:

-

The IR spectrum will be characterized by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester. Other notable absorptions include C-H stretches of the alkyl and aromatic groups, and C-O stretching bands.[6]

Alternative Synthetic Pathways

While Fischer esterification is the most common method, other synthetic routes to methyl 4-butylbenzoate exist:

-

From Acyl Chlorides: 4-Butylbenzoyl chloride can be reacted with methanol in the presence of a non-nucleophilic base (e.g., pyridine) to yield the corresponding ester. This method is often faster and not reversible but requires the prior synthesis of the acyl chloride.

-

Transesterification: Methyl 4-butylbenzoate can be synthesized by the transesterification of another ester of 4-butylbenzoic acid with methanol in the presence of an acid or base catalyst.

-

Modern Catalytic Methods: Recent research has focused on the use of solid acid catalysts (e.g., zeolites, ion-exchange resins) to simplify product purification and catalyst recycling.[7]

Safety and Handling

The synthesis of methyl 4-butylbenzoate involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.[8][9]

-

Methanol: Flammable and toxic if ingested, inhaled, or absorbed through the skin.

-

Diethyl Ether: Extremely flammable. Use in an area free of ignition sources.

-

4-Butylbenzoic Acid: May cause skin and eye irritation.[10][11]

Conclusion

The synthesis of methyl 4-butylbenzoate via Fischer-Speier esterification represents a robust and well-established method in organic chemistry. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably produce this important chemical intermediate. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for professionals in the fields of drug discovery and materials science, enabling the efficient and safe synthesis of methyl 4-butylbenzoate for a wide range of applications.

References

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

-

The preparation of methyl benzoate and methyl salicylate on silica gel column. (n.d.). Academic Journals. [Link]

-

Lab5 procedure esterification. (n.d.). Unknown Source. [Link]

-

Fischer Esterification: Preparation of methyl benzoate | Lab Reports Organic Chemistry | Docsity. (n.d.). Docsity. [Link]

-

Methyl benzoate synthesis. (2005). Sciencemadness Discussion Board. [Link]

-

Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert. (2019). SciSpace. [Link]

- Method of producing alkyl benzoates. (n.d.).

- Production of p-tert-methyl benzoate by catalysis. (n.d.).

-

esterification of benzoic acid to methyl benzoate. (n.d.). Unknown Source. [Link]

- A method for preparing methyl p-tert-butylbenzoate. (n.d.).

- Alkyl benzoate mixtures. (n.d.).

-

Time effect study for the Esterification reaction of benzoic acid with... (n.d.). ResearchGate. [Link]

- Method for preparing methyl benzoate. (n.d.).

-

Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023). YouTube. [Link]

-

Mechanism of the esterification between benzoic acid (and derivatives)... (n.d.). ResearchGate. [Link]

-

Sulfuric acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

-

Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc.. [Link]

-

RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. (2021). IJSDR. [Link]

-

KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022). Unknown Source. [Link]

-

4-Butylbenzoic acid | C11H14O2 | CID 88631. (n.d.). PubChem. [Link]

-

287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. (n.d.). CABI Digital Library. [Link]

-

Photocatalytic Upcycling of Polyethylene Terephthalate via Formate-Mediated Non-Hydrogen Deoxygenative Reduction. (2026). Journal of the American Chemical Society. [Link]

Sources

- 1. personal.tcu.edu [personal.tcu.edu]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academicjournals.org [academicjournals.org]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of Methyl 4-Butylbenzoate

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 4-butylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, explores its solubility in various solvents, outlines detailed experimental methodologies for solubility determination, and discusses the underlying theoretical principles governing its dissolution.

Introduction to Methyl 4-Butylbenzoate

Methyl 4-butylbenzoate is an organic compound, an ester of 4-butylbenzoic acid and methanol. Its molecular structure, featuring a benzene ring, an ester group, and a butyl chain, dictates its physicochemical properties and, consequently, its solubility behavior. Understanding its solubility is critical in various applications, including its use as an intermediate in organic synthesis and its potential role in formulation science.

A closely related isomer, methyl 4-tert-butylbenzoate, is often used in the personal care industry. While distinct in structure, the physicochemical properties of this isomer can provide valuable insights into the expected behavior of methyl 4-butylbenzoate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and interpreting its solubility. Due to the limited availability of specific experimental data for methyl 4-n-butylbenzoate, data for the closely related isomer, methyl 4-tert-butylbenzoate, is presented here to provide a reasonable approximation.

| Property | Value (for Methyl 4-tert-butylbenzoate) | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.995 g/mL at 25 °C | [2] |

| Boiling Point | 122-124 °C at 9 mmHg | [2] |

| Refractive Index | n20/D 1.51 | [2] |

| Flash Point | > 113 °C | [3] |

| LogP (o/w) | 3.972 (estimated) | [3] |

Solubility Profile

Precise, experimentally determined solubility data for methyl 4-n-butylbenzoate across a range of organic solvents and temperatures is not extensively available in public literature. However, based on its chemical structure and data for analogous compounds, a qualitative and estimated quantitative solubility profile can be constructed.

Qualitative Solubility:

Methyl 4-butylbenzoate is expected to be:

-

Slightly soluble to insoluble in water . The presence of the polar ester group is countered by the nonpolar benzene ring and the four-carbon alkyl chain.

-

Miscible with a wide range of organic solvents . This includes alcohols, ethers, and aromatic hydrocarbons, a characteristic shared by its tert-butyl isomer.[3]

Quantitative Solubility Data (Estimated and Analogous Compounds):

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Compound | Reference |

| Water | 20 | 0.006 | Methyl 4-tert-butylbenzoate | [4] |

| Water | 25 | ~0.003 | Methyl 4-tert-butylbenzoate (estimated) | [3] |

| Toluene | Not Specified | 9.0 | Methyl 4-tert-butylbenzoate | [4] |

It is crucial to note that these values are for a structural isomer and should be used as a general guideline. The linear butyl chain in methyl 4-n-butylbenzoate may lead to slightly different solubility characteristics compared to the bulky tert-butyl group due to differences in molecular packing and intermolecular interactions.

Theoretical Framework of Solubility

The solubility of methyl 4-butylbenzoate is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.

Molecular Structure and Polarity:

The methyl 4-butylbenzoate molecule can be dissected into three key regions influencing its solubility:

-

The Aromatic Ring: The benzene ring is nonpolar and contributes to the compound's solubility in nonpolar solvents like toluene and hexane through van der Waals forces.

-

The Ester Group (-COO-): This is the most polar part of the molecule, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. This group enhances solubility in more polar organic solvents.

-

The Butyl Chain (-C₄H₉): This alkyl group is nonpolar and hydrophobic. Its presence increases the overall nonpolar character of the molecule, favoring solubility in nonpolar solvents and decreasing solubility in polar solvents like water.

The interplay of these structural features results in a molecule with moderate overall polarity, leading to its broad miscibility with many organic solvents.

Thermodynamic Considerations:

The process of dissolution can be described by the Gibbs free energy of solution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

For a substance to dissolve, ΔG_sol must be negative.

-

Enthalpy of Solution (ΔH_sol): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. In the case of methyl 4-butylbenzoate, dissolving in a nonpolar solvent involves overcoming van der Waals forces between the solute molecules and the solvent molecules, which are then replaced by similar interactions between the solute and solvent. In polar solvents, the energy required to break the stronger dipole-dipole interactions of the solvent may not be fully compensated by the formation of new solute-solvent interactions, leading to lower solubility.

-

Entropy of Solution (ΔS_sol): This term generally favors dissolution as the mixture of solute and solvent is more disordered than the pure components.

Predictive models, such as the UNIFAC group contribution model, can be employed to estimate the activity coefficients of methyl 4-butylbenzoate in various solvents, thereby predicting its solubility. These models consider the contributions of the different functional groups within the molecule (e.g., aromatic carbon, ester, alkyl groups) to the overall thermodynamic properties of the solution.

Experimental Determination of Solubility

A robust and reliable experimental protocol is essential for obtaining accurate solubility data. The following section outlines a comprehensive, self-validating workflow for determining the solubility of methyl 4-butylbenzoate.

Diagram of the Experimental Workflow:

Sources

The Synthesis and Application of Methyl 4-tert-butylbenzoate: A Technical Guide

Introduction

Methyl 4-tert-butylbenzoate is a pivotal organic compound with significant applications in the personal care industry and as a versatile chemical intermediate. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and key applications, with a particular focus on the underlying chemical principles and experimental methodologies. While the nomenclature can sometimes lead to ambiguity, this guide specifically addresses the tert-butyl isomer, Methyl 4-tert-butylbenzoate, which is the most commercially relevant compound. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a comprehensive understanding of this molecule.

Physicochemical Properties

Methyl 4-tert-butylbenzoate is a transparent, colorless liquid at room temperature.[1][2] Its fundamental properties are crucial for its handling, application, and the design of synthetic and purification processes.

| Property | Value | Source |

| CAS Number | 26537-19-9 | [1][3] |

| Molecular Formula | C12H16O2 | [2][3][4] |

| Molecular Weight | 192.25 g/mol | [1][2][3][4] |

| Boiling Point | 122-124 °C at 9 mmHg | [1][5] |

| Density | 0.995 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.51 | [1][2] |

| Flash Point | > 113 °C (> 230 °F) | [2][5] |

| Solubility | Moderately soluble in water, miscible with ethanol and ether. | [1][2] |

Core Synthesis: Fischer-Speier Esterification

The primary industrial synthesis of Methyl 4-tert-butylbenzoate is achieved through the Fischer-Speier esterification of p-tert-butylbenzoic acid with methanol.[1][2] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and scalability.

Reaction Mechanism: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.

Caption: Fischer-Speier Esterification of p-tert-butylbenzoic acid.

Experimental Protocol: Catalytic Preparation with Titanium Sulfate

This protocol details a robust and environmentally conscious method for the synthesis of Methyl 4-tert-butylbenzoate using titanium sulfate as a catalyst.[6] This approach offers high yields and purity while minimizing hazardous waste.[6]

Materials:

-

p-tert-butylbenzoic acid

-

Methanol

-

Titanium sulfate

-

Ethyl acetate

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Dissolution: In a three-necked flask, dissolve p-tert-butylbenzoic acid in methanol. The molar ratio of methanol to p-tert-butylbenzoic acid should be between 6:1 and 12:1.[6]

-

Catalyst Addition: Add titanium sulfate to the solution. The mass of the catalyst should be 10-20% of the mass of the p-tert-butylbenzoic acid.[6]

-

Reflux: Heat the mixture to reflux temperature and maintain for 5-8 hours with continuous stirring.[6]

-

Catalyst Removal: After the reaction is complete, filter the hot solution to remove the titanium sulfate catalyst.[6]

-

Solvent Recovery: Distill the mother liquor to recover the excess methanol.[6]

-

Work-up:

-

Transfer the residue to a separatory funnel.

-

Add ethyl acetate to dissolve the product.

-

Wash the organic layer sequentially with a 5% sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the ethyl acetate using a rotary evaporator.

-

Perform a vacuum distillation of the crude product, collecting the fraction at 122-124 °C / 9 mmHg to obtain pure Methyl 4-tert-butylbenzoate.[6]

-

Expected Outcome: This method typically yields 75-85% of the theoretical maximum, with a purity of ≥98%.[6]

Alternative Synthetic Routes

While Fischer esterification is the most common, other methods for synthesizing Methyl 4-tert-butylbenzoate exist. These often start from p-tert-butyl toluene and involve oxidation.

-

Liquid-Phase Oxidation: Oxidation of p-tert-butyl toluene in a liquid phase solvent such as acetic acid, in the presence of a catalyst.[1][2]

-

High-Temperature Gas-Phase Oxidation: Catalytic oxidation of p-tert-butyl toluene at high temperatures.[2]

-

Nitric Acid Oxidation: Synthesis from p-tert-butyl toluene using nitric acid.[2]

Caption: Overview of synthesis pathways from p-tert-butyl toluene.

Key Applications

The primary application of Methyl 4-tert-butylbenzoate is as a crucial intermediate in the synthesis of avobenzone, a widely used UVA filter in sunscreens and other personal care products.[1][2]

Synthesis of Avobenzone

Methyl 4-tert-butylbenzoate undergoes a Claisen condensation reaction with 4-methoxyacetophenone to produce avobenzone.[1] This transformation is fundamental to the production of broad-spectrum sunscreens that protect against both UVA I and UVA II rays.[1]

Other Industrial Uses:

-

PVC Heat Stabilizers: Utilized in the manufacturing of heat stabilizers for polyvinyl chloride (PVC).[1][2]

-

Cutting Oil Additive: Employed as an additive in cutting oils and lubricants.[2]

-

Alkyd Resin Modifier: Acts as a modifier for alkyd resins, enhancing properties such as luster and color.[2]

-

Fragrance and Flavoring: Used as a fragrance and flavoring agent in various products.[5]

Spectroscopic and Analytical Data

Characterization of Methyl 4-tert-butylbenzoate is essential for quality control and research purposes. The NIST WebBook provides reference mass spectrometry data (electron ionization).[3] Further characterization would typically involve Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and purity.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 4-tert-butylbenzoate is classified with the GHS07 pictogram, indicating it can cause health hazards such as skin, eye, and respiratory irritation.[1] It is designated as H302 + H312 + H332: harmful if swallowed, in contact with skin, or if inhaled.[1]

Personal Protective Equipment (PPE):

-

Respiratory Protection: N95 dust masks or equivalent.[1]

-

Eye Protection: Chemical safety goggles or faceshields.[1][7]

-

Hand and Body Protection: Protective gloves and clothing to prevent skin exposure.[1][7]

Environmental Hazards: Methyl 4-tert-butylbenzoate is classified under the German Water Hazard Class (WGK) as WGK3, indicating it is a serious threat to water bodies and must be handled with care to prevent environmental contamination.[1] It is also considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[8]

Conclusion

Methyl 4-tert-butylbenzoate is a compound of significant industrial importance, primarily driven by its role in the production of sunscreen agents. The Fischer-Speier esterification provides a reliable and scalable method for its synthesis. A thorough understanding of its chemical properties, synthesis, and safety protocols is essential for its effective and responsible use in research and manufacturing.

References

-

Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics. (2022-07-29). [Link]

-

methyl 4-tert-butyl benzoate, 26537-19-9 - The Good Scents Company. [Link]

-

Methyl 4-tert-butylbenzoate - NIST WebBook. [Link]

- CN101074197A - Production of p-tert-methyl benzoate by catalysis - Google P

-

Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics. [Link]

- CN113248373A - Preparation method of a methyl benzoate compound - Google P

-

methyl 4-(tert-butyl)benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

-

(PDF) Methyl 4-methylbenzoate - ResearchGate. [Link]

-

Preparation of Methyl Benzoate. [Link]

-

esterification of benzoic acid to methyl benzoate. [Link]

-

Organic Mechanism Fischer Esterification 004 - YouTube. (2012-04-10). [Link]

Sources

- 1. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]

- 2. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]

- 3. Methyl 4-tert-butylbenzoate [webbook.nist.gov]

- 4. methyl 4-(tert-butyl)benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]

- 6. CN101074197A - Production of p-tert-methyl benzoate by catalysis - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Fundamental Reactions of Methyl 4-butylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-butylbenzoate is a versatile aromatic ester with significant applications in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. A thorough understanding of its fundamental chemical reactions is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the core reactions of Methyl 4-butylbenzoate, detailing the underlying mechanisms, providing field-proven experimental protocols, and discussing the regiochemical outcomes based on the electronic and steric effects of its constituent functional groups. The guide is structured to offer both a theoretical foundation and practical insights for chemists engaged in the synthesis and modification of this important chemical intermediate.

Introduction: The Chemical Persona of Methyl 4-butylbenzoate

Methyl 4-butylbenzoate is a disubstituted benzene derivative featuring an electron-donating butyl group and an electron-withdrawing methoxycarbonyl group in a para relationship. This substitution pattern imparts a unique reactivity profile, influencing both reactions at the ester functionality and on the aromatic ring. The butyl group, being an alkyl group, is an ortho-, para-director and an activator for electrophilic aromatic substitution, while the methoxycarbonyl group is a meta-director and a deactivator. The interplay of these directing effects is a central theme in the chemistry of this molecule.

Table 1: Physicochemical Properties of Methyl 4-butylbenzoate

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~122-124 °C at 9 mmHg[1] |

| Density | ~0.995 g/mL at 25 °C[1] |

| Refractive Index | ~1.51 at 20 °C[1] |

Synthesis of Methyl 4-butylbenzoate: Fischer-Speier Esterification

The most common and direct method for the synthesis of Methyl 4-butylbenzoate is the Fischer-Speier esterification of 4-butylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][3][4][5] This reaction is a reversible equilibrium, and to achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of methanol, which also serves as the solvent, or by removing water as it is formed.[2][3]

Mechanism of Fischer-Speier Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the ester.[4]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 4-butylbenzoate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-butylbenzoic acid (1 equiv.), methanol (10-20 equiv.), and concentrated sulfuric acid (0.1-0.2 equiv.).[4][5]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 4-butylbenzoate.

-

Purify the crude product by vacuum distillation to yield the pure ester.

Reactions at the Ester Functional Group

The ester group of Methyl 4-butylbenzoate is susceptible to nucleophilic attack, leading to several important transformations.

Hydrolysis: Acid- and Base-Catalyzed

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. In the presence of aqueous acid and heat, Methyl 4-butylbenzoate is hydrolyzed back to 4-butylbenzoic acid and methanol.[6] The mechanism follows the same pathway as esterification but in reverse.[6][7]

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide, is used to hydrolyze the ester.[8][9] The reaction produces the sodium salt of 4-butylbenzoic acid and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the 4-butylbenzoic acid.[10]

-

In a round-bottom flask, dissolve Methyl 4-butylbenzoate (1 equiv.) in ethanol or a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (1.5-2.0 equiv.) to the flask.

-

Heat the mixture to reflux for 1-2 hours until the ester is completely consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH < 4), which will cause the 4-butylbenzoic acid to precipitate.[10]

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain pure 4-butylbenzoic acid.

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst.[11] For example, reacting Methyl 4-butylbenzoate with an excess of ethanol and a catalytic amount of sulfuric acid will produce Ethyl 4-butylbenzoate and methanol.[12] The reaction is an equilibrium process, and driving it to completion requires using a large excess of the new alcohol or removing the displaced alcohol (methanol in this case).[12]

Reduction to (4-butylphenyl)methanol

Esters can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of Methyl 4-butylbenzoate to (4-butylphenyl)methanol. The reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol.

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.0-1.5 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of Methyl 4-butylbenzoate (1 equiv.) in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash it with ether.

-

Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (4-butylphenyl)methanol.

Grignard Reaction: Synthesis of Tertiary Alcohols

Grignard reagents react with esters to produce tertiary alcohols.[13] Two equivalents of the Grignard reagent add to the ester. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is then attacked by the second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup.[14] For instance, the reaction of Methyl 4-butylbenzoate with two equivalents of phenylmagnesium bromide will yield 1-(4-butylphenyl)-1,1-diphenylmethanol.

Caption: Grignard reaction with an ester.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) on Methyl 4-butylbenzoate is governed by the directing effects of the two substituents. The butyl group is an activating ortho-, para-director, while the methoxycarbonyl group is a deactivating meta-director.[15][16] The positions ortho to the activating butyl group are also meta to the deactivating methoxycarbonyl group. This synergistic directing effect strongly favors substitution at the positions ortho to the butyl group (positions 3 and 5).

Nitration

Nitration of Methyl 4-butylbenzoate is achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The electrophile is the nitronium ion (NO₂⁺), which is generated in situ.[17] The reaction is highly regioselective, yielding primarily Methyl 4-butyl-3-nitrobenzoate.

-

In a flask cooled in an ice-salt bath, add Methyl 4-butylbenzoate (1 equiv.) to concentrated sulfuric acid.[18]

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid, keeping the temperature low.

-

Add the nitrating mixture dropwise to the solution of the ester, maintaining the reaction temperature below 10 °C.[19]

-

After the addition is complete, stir the reaction mixture in the ice bath for 30 minutes and then allow it to warm to room temperature.

-

Pour the reaction mixture onto crushed ice, and the solid product will precipitate.

-

Collect the product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain Methyl 4-butyl-3-nitrobenzoate.

Halogenation

Halogenation of the aromatic ring, such as bromination, requires a Lewis acid catalyst like FeBr₃ to generate the electrophilic halogen species (e.g., Br⁺).[20][21][22] The reaction is expected to occur at the positions ortho to the activating butyl group.

The Lewis acid catalyst polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate (sigma complex).[22] A base (such as FeBr₄⁻) then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.[21]

Sulfonation

Sulfonation is typically carried out using fuming sulfuric acid (sulfuric acid containing dissolved SO₃). The electrophile is sulfur trioxide (SO₃).[23] The reaction is reversible and yields 2-butyl-5-(methoxycarbonyl)benzenesulfonic acid.

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as AlCl₃.[24] The reaction is generally regioselective for the position para to the activating group due to steric hindrance at the ortho positions.[25][26] Therefore, acylation of Methyl 4-butylbenzoate is expected to yield the 2-acyl derivative. The product of Friedel-Crafts acylation is a ketone, which is less reactive than the starting material, thus preventing multiple acylations.[24]

Conclusion

Methyl 4-butylbenzoate is a valuable building block in organic synthesis, offering two distinct sites for chemical modification: the ester functionality and the aromatic ring. The reactions at the ester group, including hydrolysis, transesterification, reduction, and Grignard addition, provide pathways to a variety of functional groups. The electrophilic aromatic substitution reactions are highly regioselective, governed by the synergistic directing effects of the butyl and methoxycarbonyl substituents. This guide provides the fundamental knowledge and practical protocols necessary for the successful application of Methyl 4-butylbenzoate in diverse research and development endeavors.

References

-

esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. Retrieved January 24, 2026, from [Link]

-

Saponification of Methyl Benzoate: Crashing out the benzoic acid. (2021, April 20). YouTube. Retrieved January 24, 2026, from [Link]

-

benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown. (n.d.). Retrieved January 24, 2026, from [Link]

-

Preparation of Methyl Benzoate. (n.d.). Retrieved January 24, 2026, from [Link]

-

CHE 242 Lab - Grignard Reaction. (2020, July 29). YouTube. Retrieved January 24, 2026, from [Link]

-

Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert. (2019, July 26). SciSpace. Retrieved January 24, 2026, from [Link]

-

Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]

- CN113248373A - Preparation method of methyl benzoate compound. (n.d.). Google Patents.

-

Friedel-Crafts Acylation - A Level Chemistry Revision Notes. (2024, October 26). Save My Exams. Retrieved January 24, 2026, from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022, April 20). YouTube. Retrieved January 24, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved January 24, 2026, from [Link]

-

A base-catalyzed hydrolysis of methyl benzoate is | Chegg.com. (2017, June 4). Chegg. Retrieved January 24, 2026, from [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. (2022, July 29). Vinati Organics. Retrieved January 24, 2026, from [Link]

-

Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene, chlorination & bromination, physical & chemical properties & uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown. (n.d.). Retrieved January 24, 2026, from [Link]

-

Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate | Request PDF. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved January 24, 2026, from [Link]

-

friedel-crafts reactions of benzene and methylbenzene. (n.d.). Chemguide. Retrieved January 24, 2026, from [Link]

-

Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023, April 5). YouTube. Retrieved January 24, 2026, from [Link]

- WO2009098176A1 - PROCESS FOR THE PRODUCTION OF α-SULFO FATTY ACID ESTERS AND THEIR SALTS. (n.d.). Google Patents.

-

Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. (2016, February 25). Chegg. Retrieved January 24, 2026, from [Link]

- CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. (n.d.). Google Patents.

-

-

Nitration of Methyl Benzoate. (n.d.). Web Pages. Retrieved January 24, 2026, from [Link]

-

-

What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. (2024, August 10). Pearson. Retrieved January 24, 2026, from [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Grignard Reaction Experiment Part 1, Prelab. (2020, October 26). YouTube. Retrieved January 24, 2026, from [Link]

-

RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. (2021, December 27). IJSDR. Retrieved January 24, 2026, from [Link]

-

Transesterification. (2022, November 10). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Formation and Use of an Organometallic Reagent. (n.d.). Retrieved January 24, 2026, from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved January 24, 2026, from [Link]

-

orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes doc brown. (n.d.). Retrieved January 24, 2026, from [Link]

-

The starting material: methyl benzoate. Sulfuric acid was added, then nitric acid, and then... (n.d.). Retrieved January 24, 2026, from [Link]

-

Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

[FREE] Write the mechanism for the acid-catalyzed hydrolysis of methyl benzoate. (2018, April 6). Brainly. Retrieved January 24, 2026, from [Link]

-

Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 24, 2026, from [Link]

Sources

- 1. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. youtube.com [youtube.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. youtube.com [youtube.com]

- 6. brainly.com [brainly.com]

- 7. chegg.com [chegg.com]

- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Solved A base-catalyzed hydrolysis of methyl benzoate is | Chegg.com [chegg.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. maths.tcd.ie [maths.tcd.ie]

- 15. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 16. orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 17. homework.study.com [homework.study.com]

- 18. d.web.umkc.edu [d.web.umkc.edu]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Electrophilic substitution ring halogenation mechanism of benzene, methylbenzene, naphthalene, chlorination & bromination, physical & chemical properties & uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 23. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 24. Friedel-Crafts Acylation [organic-chemistry.org]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. chem.libretexts.org [chem.libretexts.org]

Methyl 4-butylbenzoate molecular weight

An In-depth Technical Guide on the Core Physicochemical and Analytical Attributes of Methyl 4-tert-butylbenzoate

Introduction

Methyl 4-tert-butylbenzoate (MTBB) is an aromatic ester of significant interest in industrial and pharmaceutical chemistry. While seemingly a simple molecule, its precise characterization is fundamental to its primary application as a critical intermediate in the synthesis of Avobenzone, a widely used UVA-blocking agent in sunscreen formulations.[1][2] This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple data sheet to provide an in-depth exploration of its core molecular attributes, focusing on the determination and significance of its molecular weight. As Senior Application Scientists, we understand that a molecule's identity and utility are defined not just by a single number, but by a constellation of verifiable physicochemical properties and the analytical methodologies used to confirm them. This document provides the foundational knowledge required for the synthesis, purification, and quality control of Methyl 4-tert-butylbenzoate, ensuring its suitability for downstream applications where purity and structural integrity are paramount.

Core Molecular Attributes: Identity and Structure

The unambiguous identification of a chemical compound is the bedrock of all subsequent research and development. For Methyl 4-tert-butylbenzoate, this begins with its fundamental formula, structure, and, most critically, its molecular weight.

Chemical Formula and Structure

The molecular formula for Methyl 4-tert-butylbenzoate is C₁₂H₁₆O₂ .[1][3][4] This formula indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms. Its structure consists of a benzene ring substituted at positions 1 and 4 with a methyl ester group (-COOCH₃) and a tertiary butyl group (-C(CH₃)₃), respectively.

The IUPAC name for this compound is methyl 4-tert-butylbenzoate .[3][4]

Molecular Weight: Calculation and Significance

The molecular weight is a cornerstone property, essential for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and interpretation of mass spectrometry data.

-

Average Molecular Weight: Calculated using the weighted average of the natural abundances of the isotopes of each element, the molecular weight is 192.25 g/mol .[1][2][3][5] This value is sufficient for most laboratory and industrial calculations.

-

Monoisotopic Mass: For high-resolution mass spectrometry, which can distinguish between isotopes, the monoisotopic mass is the more relevant value. This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁶O). The monoisotopic mass is 192.115029749 Da .[3][5] This precision is crucial for confirming the elemental composition of a sample in analytical research.

Unambiguous Structural Identifiers

To ensure accurate documentation and database retrieval, standardized chemical identifiers are used. These are critical for navigating chemical literature, regulatory databases, and supplier catalogs.

| Identifier | Value | Source |

| CAS Number | 26537-19-9 | [1][2][6] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3][4] |

| IUPAC Name | methyl 4-tert-butylbenzoate | [3][4] |

| SMILES String | COC(=O)c1ccc(cc1)C(C)(C)C | [4] |

| InChI Key | UPIJOAFHOIWPLT-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

The bulk physical properties of a compound are direct reflections of its molecular structure and are critical for designing purification processes, ensuring safe handling, and formulating products. Methyl 4-tert-butylbenzoate is a clear, colorless liquid under standard conditions.[1][3]

| Property | Value | Significance in Practice | Source |

| Appearance | Clear, colorless liquid | A primary, albeit non-specific, indicator of purity. | [1][7] |

| Density | 0.995 g/mL at 25 °C | Essential for mass-to-volume conversions in process scale-up. | [2] |

| Boiling Point | 122-124 °C at 9 mmHg | Low-pressure boiling point indicates that purification is best achieved by vacuum distillation to prevent thermal decomposition. | [2][8] |

| Refractive Index | n20/D 1.51 (lit.) | A rapid and non-destructive method for assessing purity; deviations from this value can indicate contamination. | [2] |

| Flash Point | >113 °C (>230 °F) | Indicates the compound is a combustible liquid, informing safe handling and storage requirements to prevent fire hazards. | [1][8] |

| Solubility | Slightly soluble in water; miscible with ethanol, ether, and other organic solvents. | Dictates appropriate solvent systems for reactions, extraction, and cleaning. Its poor water solubility is key to aqueous workup procedures. | [1] |

Synthesis and Purification Workflow

The most common and economically viable route to Methyl 4-tert-butylbenzoate is the Fischer esterification of p-tert-butylbenzoic acid with methanol, a classic acid-catalyzed reaction.[1][2]

Standard Laboratory Protocol: Fischer Esterification

This protocol describes a self-validating workflow where progress and purity can be monitored at key stages. The causality behind adding a strong acid catalyst (like H₂SO₄) is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-tert-butylbenzoic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Workup & Neutralization: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and remove unreacted carboxylic acid), and finally with brine. The effervescence during the bicarbonate wash serves as a visual confirmation of acid neutralization.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent via rotary evaporation to yield the crude product.

-

Purification: Purify the crude ester by vacuum distillation (at approx. 9 mmHg) to obtain the final high-purity product.

Caption: Synthesis and Purification Workflow for Methyl 4-tert-butylbenzoate.

Alternative Synthesis Methodologies

While Fischer esterification is common, other methods exist for specific applications. For instance, high-temperature gas-phase oxidation of p-tert-butyl toluene in the presence of a catalyst can also yield the target compound.[1][2] More recent research explores the use of reusable solid acid catalysts, such as Zr/Ti composites, to create a more environmentally friendly process by minimizing corrosive liquid waste.[9]

Analytical Characterization for Quality Control

Confirming the molecular weight, structure, and purity of the synthesized product is a non-negotiable step. A multi-technique approach ensures the highest confidence in the material's quality.

-

Mass Spectrometry (MS): This is the most direct technique for confirming molecular weight. When analyzed by GC-MS with electron ionization, Methyl 4-tert-butylbenzoate will not only show a molecular ion peak (M⁺) at m/z 192, but also a characteristic prominent fragment at m/z 177, corresponding to the loss of a methyl group (-CH₃).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the methyl ester protons (a singlet around 3.9 ppm), and the aromatic protons (two doublets in the 7.4-8.0 ppm region), confirming the 1,4-substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. A strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, providing definitive evidence of successful esterification.

Caption: Logical workflow for the analytical quality control of synthesized MTBB.

Key Industrial Application: Synthesis of Avobenzone

The primary industrial value of Methyl 4-tert-butylbenzoate is its role as a key starting material for Avobenzone (Butyl Methoxydibenzoylmethane). This transformation is achieved through a base-catalyzed Claisen condensation reaction with 4-methoxyacetophenone.[2] Understanding the purity and properties of MTBB is therefore critical for ensuring high yield and purity of the final active pharmaceutical ingredient (API).

Caption: Reaction pathway from MTBB to the sunscreen agent Avobenzone.

Other applications include its use in the production of PVC heat stabilizers and as an additive for cutting oils and lubricants.[1][2]

Safety, Handling, and Storage

From a safety perspective, Methyl 4-tert-butylbenzoate is classified as harmful.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[7]

-

Handling: Use personal protective equipment (PPE), including safety goggles and gloves.[10] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

The molecular weight of Methyl 4-tert-butylbenzoate, 192.25 g/mol , is a fundamental starting point for its scientific and industrial utility. However, for professionals in research and drug development, this single data point must be supported by a comprehensive understanding of the molecule's structure, physicochemical properties, synthesis pathways, and analytical verification. This guide has detailed the necessary protocols and scientific rationale to ensure that the Methyl 4-tert-butylbenzoate used in any application, particularly in the synthesis of critical APIs like Avobenzone, is of confirmed identity, purity, and quality.

References

-

Vinati Organics. (n.d.). Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9. Vinati Organics. [Link]

-

Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Vinati Organics. [Link]

-

The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. The Good Scents Company Information System. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl p-tert-butylbenzoate. PubChem Compound Database. [Link]

-

Stenutz, R. (n.d.). methyl 4-tert-butylbenzoate. Glycosciences.de. [Link]

-

PharmaCompass. (n.d.). methyl 4-(tert-butyl)benzoate. PharmaCompass.com. [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 4-tert-butylbenzoate. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-methylbenzoate. PubChem Compound Database. [Link]

- Google Patents. (2021).

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. [Link]

- Google Patents. (2007).

Sources

- 1. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]

- 2. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]

- 3. Methyl p-tert-butylbenzoate | C12H16O2 | CID 97433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A18619.22 [thermofisher.com]

- 5. methyl 4-(tert-butyl)benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Methyl 4-tert-butylbenzoate [webbook.nist.gov]

- 7. Methyl 4-tert-Butylbenzoate | 26537-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 4-butylbenzoate via Fischer Esterification of 4-Butylbenzoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of methyl 4-butylbenzoate from 4-butylbenzoic acid through an acid-catalyzed Fischer esterification. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. This guide elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines methods for the purification and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Introduction

Methyl 4-butylbenzoate is an ester of significant interest in the fields of organic synthesis and materials science. Its structure, featuring a butyl group on the benzene ring, imparts specific physical and chemical properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and liquid crystals. The Fischer esterification, a classic and robust method for producing esters, is the chosen synthetic route for this guide. This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This application note will detail a reliable and efficient protocol for this transformation.

The Chemistry of Fischer Esterification

The synthesis of methyl 4-butylbenzoate from 4-butylbenzoic acid and methanol is a reversible reaction catalyzed by a strong acid, typically sulfuric acid (H₂SO₄).[2][3] To ensure a high yield of the ester, the reaction equilibrium must be shifted towards the products. This is achieved by utilizing a large excess of one of the reactants, in this case, methanol, which also serves as the solvent.[1] The removal of water as it is formed can also drive the reaction forward.[1]

Reaction Mechanism

The mechanism of the Fischer esterification is a six-step, reversible process:[1]

-

Protonation of the Carbonyl Oxygen: The catalytic acid protonates the carbonyl oxygen of the 4-butylbenzoic acid, increasing the electrophilicity of the carbonyl carbon.[1][3]

-

Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]

-

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.[1][3]

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product, methyl 4-butylbenzoate.[1][3]

-

Catalyst Regeneration: The acid catalyst is regenerated.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of methyl 4-butylbenzoate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Butylbenzoic Acid | Reagent | Sigma-Aldrich | or equivalent |

| Methanol (anhydrous) | ACS | Fisher Scientific | Using anhydrous methanol is crucial to favor the forward reaction. |

| Sulfuric Acid (conc.) | ACS | VWR | Handle with extreme care. |

| Diethyl Ether | ACS | Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate Solution | For neutralization. | ||

| Brine (Saturated NaCl solution) | For washing. | ||

| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich | For drying. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-